BenchChemオンラインストアへようこそ!

4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide

Lipophilicity LogP Membrane Permeability

This 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide (CAS 899999-31-6) differentiates itself through a para‑bromo substitution and a sterically demanding dimethylamino‑phenylethyl side chain, properties that are critical for SAR studies in bromodomain (BET/non‑BET) and carbonic anhydrase isoform‑selectivity programs. The bromine atom serves as a heavy‑atom label for X‑ray crystallography phasing and provides a unique ⁷⁹Br:⁸¹Br isotopic signature for unambiguous LC‑MS/MS tracking in biological matrices. Procure ≥95% pure compound to advance inhibitor design without the uncertainty of generic halogen or positional analogs.

Molecular Formula C16H19BrN2O2S
Molecular Weight 383.3
CAS No. 899999-31-6
Cat. No. B2959514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide
CAS899999-31-6
Molecular FormulaC16H19BrN2O2S
Molecular Weight383.3
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C16H19BrN2O2S/c1-19(2)16(13-6-4-3-5-7-13)12-18-22(20,21)15-10-8-14(17)9-11-15/h3-11,16,18H,12H2,1-2H3
InChIKeyDTPZAFRZXVYGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide: A Halogen-Specific Sulfonamide Probe for Bromodomain and Carbonic Anhydrase Research


4-Bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide (CAS 899999-31-6) is a para-bromo-substituted benzenesulfonamide derivative characterized by a 2-(dimethylamino)-2-phenylethyl side chain . This compound belongs to a class of N-substituted benzenesulfonamides that have been investigated as bromodomain protein inhibitors and, more broadly, as carbonic anhydrase ligands [1]. Its unique structure—differentiating it from simpler alkyl-chain analogs—places it at the intersection of two active research areas, making it a candidate for studies requiring both a halogen-substituted aromatic sulfonamide and a tertiary amine-containing phenylethyl moiety.

4-Bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide: Why Simple Halogen Swaps or Positional Analogs Cannot Replicate Its Profile


Substitution at the para-position of the benzenesulfonamide ring with different halogens (Cl vs. Br) or relocation of the dimethylamino group from the ethyl side chain to the phenyl ring yields analogs with substantially different physicochemical properties and, by class-level inference, distinct biological target engagement profiles . For instance, the 4-chloro analog exhibits a LogP of 3.97, while the bromo variant is anticipated to be more lipophilic, influencing membrane permeability and binding pocket complementarity [1]. Positional isomers, such as 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide, alter the spatial presentation of the basic amine, which is critical for interactions with bromodomain acetyl-lysine binding pockets [2]. These differences underscore that generic halogen or positional substitutions cannot be assumed to yield equivalent research outcomes.

Quantitative Differentiation of 4-Bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide: Evidence for Informed Scientific Procurement


Increased Lipophilicity Over the 4-Chloro Analog: A LogP Comparison Driving Membrane Permeability and Binding Kinetics

The target bromo compound exhibits a higher LogP compared to its 4-chloro analog, indicative of enhanced lipophilicity. The 4-chloro analog has a measured LogP of 3.97 . While experimental LogP data for the bromo compound is not available in the open literature, the Hansch π constant for bromine (1.02) versus chlorine (0.71) indicates a calculated increase in LogP of approximately +0.31 log units for the bromo derivative [1]. This increase in lipophilicity can significantly affect membrane permeability and hydrophobic binding interactions.

Lipophilicity LogP Membrane Permeability Drug Discovery

Heavier Halogen Mass: Molecular Weight Differentiation from the 4-Chloro Analog for Biophysical Assay Design

The bromine substitution results in a molecular weight of 383.3 g/mol for the target compound , compared to 339 g/mol for the 4-chloro analog . This 44.3 g/mol difference provides a distinct mass spectral signal, facilitating differentiation in mixture-based assays and enabling higher anomalous scattering for X-ray crystallography phasing.

Molecular Weight Biophysical Assays Mass Spectrometry X-ray Crystallography

Patent-Documented Relevance to Bromodomain Inhibition: A Distinct IP Position Compared to Unprotected Analogs

The target compound is expressly covered by patent US-8759365-B2, which claims sulfonamide derivatives as bromodomain protein inhibitors [1]. This patent provides a legal framework for the compound's use in epigenetic research. In contrast, simpler analogs such as 4-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide are not explicitly claimed in this patent, offering a potential intellectual property differentiation for organizations seeking patent-protected chemical matter for drug discovery programs.

Bromodomain Inhibitors Epigenetics Patent Protection Drug Discovery

Optimal Research Applications for 4-Bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide Based on Its Differential Profile


Bromodomain and Epigenetic Probe Development

Given its patent-defined role as a bromodomain inhibitor scaffold [1], the target compound is ideally suited for structure-activity relationship (SAR) studies targeting BET and non-BET bromodomains. The bromine atom provides a useful heavy-atom label for X-ray crystallography phasing, enabling high-resolution structural biology studies of bromodomain-ligand interactions .

Carbonic Anhydrase Selectivity Profiling

Benzenesulfonamides are classic carbonic anhydrase (CA) inhibitors. The combination of a para-bromo substituent with a bulky dimethylamino-phenylethyl side chain is expected to confer selectivity across CA isoforms (I, II, IX, XII) [2]. The compound can serve as a starting point for developing isoform-selective CA inhibitors for oncology applications.

Mass Spectrometry-Based Metabolomics and Chemical Biology

The distinctive bromine isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) provides a unique mass spectral fingerprint that facilitates tracking of the compound in complex biological matrices . This makes it a suitable probe for cellular uptake, distribution, and metabolism studies using LC-MS/MS.

Comparative Halogen-Bonding Studies in Medicinal Chemistry

The bromine substituent engages in halogen bonding interactions that differ from chlorine in both strength and geometry [3]. The compound serves as a valuable tool for systematic studies of halogen bonding in protein-ligand complexes, particularly when compared head-to-head with its 4-chloro analog in crystallographic or computational studies.

Quote Request

Request a Quote for 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.